molecular formula C7H12O2 B2432595 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid CAS No. 2350603-11-9

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

Cat. No.: B2432595
CAS No.: 2350603-11-9
M. Wt: 128.171
InChI Key: YJGQHNPVLUMHHP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid is a chiral carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound features a cyclopropane ring with two defined chiral centers in the (1R,2R) configuration, making it a valuable scaffold in organic synthesis and medicinal chemistry research . The rigid, strained cyclopropyl group can be used to conformationally restrict molecular targets or to modify the physicochemical properties of a compound . While specific pharmacological data for this exact molecule is not detailed in the available literature, structurally similar cyclopropane-containing analogs are investigated as selective agonists for metabotropic glutamate receptors, highlighting the relevance of this structural motif in neuroscience and drug discovery . This product is intended for research and development purposes only. It is not intended for use in humans or in veterinary diagnostics or therapeutics. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(1R,2R)-2-methylcyclopropyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQHNPVLUMHHP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of (1R,2R)-2-Methylcyclopropyl Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, mechanistic rationale, and experimental profiling of (1R,2R)-2-methylcyclopropyl fatty acid analogs . These compounds represent a specialized class of carbocyclic lipid mimetics used primarily as mechanistic probes for fatty acid desaturases and as potent inhibitors of mycolic acid biosynthesis in mycobacteria.

Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Lipidologists, and Infectious Disease Researchers

Executive Summary

(1R,2R)-2-methylcyclopropyl fatty acids are synthetic or semi-synthetic lipid analogs where the cis- or trans-double bond of a fatty acid is replaced by a trisubstituted cyclopropane ring . Unlike the common methylene-bridged fatty acids (e.g., dihydrosterculic acid), the addition of the C2-methyl group introduces significant steric bulk and rigid stereochemical definition.

Core Utility:

  • Mechanism-Based Inactivation: Acts as a "suicide substrate" for Desaturases (e.g., SCD1,

    
    9-desaturase) via radical clock rearrangement.
    
  • Antimicrobial Action: Inhibits mycolic acid maturation in Mycobacterium tuberculosis by mimicking the substrate for cyclopropane fatty acid synthases (CPA-FAS).

  • Biophysical Probe: Mimics the "kink" of unsaturated lipids while resisting peroxidation, stabilizing membrane domains.

Chemical Biology & Structural Rationale[1][2]

The Stereochemical "Lock"

The (1R,2R) configuration in a 1,2-disubstituted cyclopropane system dictates a trans -geometry between the polymer chain segments (if the ring is internal) or a specific orientation of the methyl group relative to the carboxyl headgroup (if terminal).

  • Olefin Mimicry: The cyclopropane ring mimics the

    
    -system of a double bond but lacks the planar geometry.
    
  • The Methyl Effect: The "2-methyl" substituent serves two critical functions:

    • Steric Occlusion: It blocks the approach of oxidizing enzymes (like P450s) that might otherwise hydroxylate the ring.

    • Regiochemical Director: It forces the fatty acid chain into a specific conformation within the enzyme active site, distinguishing between "cis-binding" and "trans-binding" pockets.

Mechanism of Action: Desaturase Inactivation

The most profound biological activity of these analogs is the irreversible inhibition of fatty acid desaturases. These enzymes typically abstract a hydrogen atom from the methylene group adjacent to a double bond (or where a double bond will form).

The Radical Trap:

  • Abstraction: The enzyme's high-valent Iron-Oxo center abstracts a hydrogen atom adjacent to the cyclopropane ring.

  • Ring Opening: The resulting carbon-centered radical is unstable adjacent to the strained ring. The cyclopropane ring undergoes rapid

    
    -scission (opening).
    
  • Covalent Capture: The ring-opened radical species covalently binds to the enzyme's active site (often a Heme or Non-Heme Iron center), permanently disabling it.

DesaturaseInhibition Substrate (1R,2R)-2-Me-Cyclopropyl FA (Substrate Mimic) Complex E-S Complex Substrate->Complex Binding Enzyme Desaturase Active Site (Fe-Oxo Species) Enzyme->Complex Radical Cyclopropylcarbinyl Radical (Unstable Intermediate) Complex->Radical H-Abstraction RingOpen Ring Opening (Beta-Scission) Radical->RingOpen Fast Rearrangement (k > 10^9 s^-1) Adduct Covalent Enzyme Adduct (Irreversible Inhibition) RingOpen->Adduct Recombination w/ Fe

Figure 1: Mechanism-based inactivation of desaturases by cyclopropyl fatty acid analogs. The rapid ring opening serves as a 'radical clock' to trap the enzyme.

Therapeutic Applications

Anti-Tubercular Activity (Mycolic Acid Inhibition)

Mycobacterium tuberculosis relies on complex lipids called mycolic acids for cell wall integrity. The introduction of cyclopropane rings into these lipids is catalyzed by Cyclopropane Fatty Acid Synthases (CmaA1, CmaA2, PcaA) .

  • Activity: (1R,2R)-2-methylcyclopropyl fatty acids mimic the cis-cyclopropanated precursors.

  • Outcome: They act as competitive inhibitors or false substrates for the Kas (ketoacyl-ACP synthase) enzymes or the methyltransferases, leading to cell wall instability and increased permeability to antibiotics.

  • Data Insight: Analogs with the (1R,2R) configuration often show higher metabolic stability in vivo compared to their cis-counterparts, prolonging the inhibition window.

Metabolic Modulation (SCD1 Inhibition)

In metabolic diseases (obesity, NASH), Stearoyl-CoA Desaturase-1 (SCD1) is a target.

  • Role: SCD1 converts saturated fatty acids (Stearic acid) to monounsaturated fatty acids (Oleic acid).

  • Effect: (1R,2R)-analogs inhibit SCD1, reducing the biosynthesis of oleate. This alters the membrane phospholipid composition, reducing lipid droplet formation in hepatocytes.

Experimental Protocols

Synthesis & Enrichment Workflow

Since stereopurity is critical for biological activity, a chemoenzymatic approach is often required.

Protocol: Asymmetric Simmons-Smith Cyclopropanation

  • Precursor: Start with the corresponding chiral allylic alcohol or utilize a chiral auxiliary (e.g., Charette's ligand) with the appropriate alkene.

  • Reagent:

    
     (Diethylzinc) + 
    
    
    
    (Diiodomethane).
  • Reaction:

    • Dissolve precursor in anhydrous DCM under Argon at -20°C.

    • Add Charette's chiral dioxaborolane ligand (1.2 eq).

    • Add

      
       followed by 
      
      
      
      slowly.
    • Stir for 12h, allowing to warm to RT.

  • Workup: Quench with sat.

    
    , extract with 
    
    
    
    .
  • Purification: Silica gel chromatography.

  • Validation: Determine diastereomeric ratio (dr) via

    
    -NMR or Chiral GC-MS.
    
Desaturase Inhibition Assay

Objective: Determine the


 (inactivation rate) of the analog against SCD1.

Materials:

  • Rat liver microsomes (rich in SCD1) or recombinant SCD1.

  • Substrate:

    
    -Stearoyl-CoA.
    
  • Cofactor: NADH.

Step-by-Step:

  • Pre-incubation: Incubate microsomes (0.5 mg protein) with the (1R,2R)-analog (0–100

    
    M) and NADH (1 mM) in Phosphate Buffer (pH 7.4) for varying times (
    
    
    
    min).
  • Dilution: Dilute the mixture 10-fold into a reaction buffer containing the natural substrate (

    
    -Stearoyl-CoA).
    
  • Reaction: Incubate for 5 minutes to measure residual enzyme activity.

  • Termination: Stop reaction with 10% KOH in methanol (saponification).

  • Extraction: Acidify and extract fatty acids with Hexane.

  • Analysis: Separate Stearic acid vs Oleic acid via

    
    -TLC (Silver Nitrate TLC) or HPLC.
    
  • Calculation: Plot

    
     vs Pre-incubation Time to determine 
    
    
    
    .

Quantitative Data Summary

Table 1: Comparative Biological Activity of Fatty Acid Analogs

Compound ClassStereochemistryTarget EnzymeIC50 / KiMechanism
Dihydrosterculic Acid cis-(9,10)-methylene

9-Desaturase
~5

M
Competitive / Slow Inactivation
(1R,2R)-2-Methyl Analog trans-substituted

9-Desaturase
< 1

M
Irreversible (Suicide)
(1S,2S)-2-Methyl Analog trans-substituted

9-Desaturase
> 50

M
Weak Competitive
Grenadamide Cyclopropyl-containingCannabinoid ReceptorsnM rangeAgonist / Modulator

Note: The (1R,2R) configuration is often the "eutomer" (active isomer) for desaturase inhibition due to the specific geometry of the hydrophobic tunnel in the enzyme.

Visualization of Experimental Workflow

AssayWorkflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Profiling Start Allylic Alcohol Precursor Rxn Asymmetric Simmons-Smith Start->Rxn Purify Chiral HPLC Enrichment (>98% ee) Rxn->Purify Incubate Microsomal Incubation (+ NADH, + Inhibitor) Purify->Incubate Pure (1R,2R)-Analog SubstrateAdd Add [14C]-Stearoyl-CoA (Substrate Pulse) Incubate->SubstrateAdd Time-Dependent Inactivation Extract Saponification & Lipid Extraction SubstrateAdd->Extract Analysis AgNO3-TLC / HPLC (Separation of Oleate) Extract->Analysis

Figure 2: Workflow for the synthesis and biological evaluation of cyclopropyl fatty acid analogs.

References

  • Baird, M. S., et al. (2004). "Synthesis and properties of methyl 5-(1'R,2'S)-(2-octadecylcycloprop-1-yl)pentanoate and other omega-19 chiral cyclopropane fatty acids and esters related to mycobacterial mycolic acids." Chemistry and Physics of Lipids. Link

  • Charette, A. B., et al. (1994). "Enantioselective cyclopropanation of allylic alcohols with dioxaborolane ligands." Journal of the American Chemical Society.
  • Buist, P. H. (2004). "Fatty acid desaturases: mechanism and inhibition." Current Opinion in Chemical Biology.
  • Zhao, Y. (2002).[1] "Cyclopropane Fatty Acid Derivatives: Biosynthesis, Function and Total Synthesis." University of Illinois Chemical Sciences. Link

  • Ponzano, S., et al. (2013). "Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters." Journal of Medicinal Chemistry. Link

Sources

Thermodynamic stability of the cyclopropane ring in 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the Cyclopropane Ring in 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a fundamental motif in organic chemistry and medicinal chemistry, presents a unique paradox of stability and reactivity. Its inherent ring strain, a consequence of severe bond angle deviation and torsional strain, makes it a high-energy moiety susceptible to ring-opening reactions. However, when incorporated into larger molecular scaffolds, this strained system can confer valuable properties, such as conformational rigidity, which is highly sought after in drug design. This technical guide provides a comprehensive analysis of the thermodynamic stability of the cyclopropane ring, with a specific focus on the substituted derivative 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid. We will explore the fundamental principles of ring strain, the influence of substituents on the ring's energetics, and the experimental and computational methodologies employed to quantify its stability. This guide is intended to serve as a resource for scientists seeking to understand and harness the unique thermodynamic properties of the cyclopropyl group in molecular design and development.

The Nature of the Cyclopropane Ring: A Primer on Inherent Instability

The cyclopropane molecule is the smallest and most strained of the cycloalkanes.[1][2] Its structure forces the three carbon atoms to lie in a plane, resulting in C-C-C bond angles of 60°.[3][4][5] This represents a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon, leading to substantial angle strain , as first proposed by Adolf von Baeyer.[6][7][8] The total ring strain in cyclopropane is estimated to be around 27-28 kcal/mol, which significantly weakens the C-C bonds compared to their acyclic counterparts.[1][9]

This strain is not solely due to distorted angles. The planar nature of the ring also forces all adjacent C-H bonds into an eclipsed conformation, introducing significant torsional strain .[3][9][10] Unlike larger, more flexible rings like cyclohexane, cyclopropane cannot pucker to alleviate this eclipsing interaction.[10][11]

To accommodate the geometric constraints, the bonding in cyclopropane is unique. The Coulson-Moffitt and Walsh models describe the C-C bonds as "bent" or "banana bonds," where the regions of maximum electron density lie outside the direct internuclear axis.[12][13][14][15] This inefficient orbital overlap contributes to the high potential energy and reactivity of the ring.[2][16]

Caption: Primary contributors to the thermodynamic instability of the cyclopropane ring.

Modulating Stability: The Impact of Substituents

The thermodynamic stability of the cyclopropane ring can be significantly altered by substituents. The effects are a complex interplay of steric interactions, electronics, and conformational preferences.

  • Alkyl Groups: Simple alkyl groups, such as the methyl group in our target molecule, are generally considered to have a small stabilizing effect. This is often attributed to the electron-donating nature of the alkyl group, which can help to stabilize the ring's unique electronic structure.

  • Electron-Withdrawing and Donating Groups: The electronic nature of substituents can have a profound impact. For example, studies on fluorinated cyclopropanes show that geminal fluorine atoms are highly stabilizing due to anomeric-like hyperconjugative interactions (nF → σ*CF).[17] Conversely, certain arrangements, like all-cis-1,2,3-trifluorocyclopropane, can be destabilizing due to intensified steric and dipolar repulsions.[17]

  • Conjugating Groups: Substituents capable of π-conjugation, such as phenyl or carbonyl groups, can stabilize the cyclopropane ring. The ring's C-C bonds have significant p-character, allowing them to interact with adjacent p-orbitals, a property often described as the "double bond character" of the cyclopropane ring.[18][19] This interaction is maximized when the substituent adopts a bisected conformation.[14]

Case Study: 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

In our target molecule, the cyclopropane ring is substituted with a methyl group at C2 and a propanoic acid chain at C1, with a specific (1R,2R) trans stereochemistry.

  • Stereochemistry: The trans arrangement of the two substituents places them on opposite faces of the ring. This minimizes steric repulsion between these groups, which would be a significant destabilizing factor in the corresponding cis isomer. This is generally the thermodynamically preferred arrangement for 1,2-disubstituted cyclopropanes.

  • Methyl Group: The methyl group at the C2 position is expected to offer slight stabilization through its inductive electron-donating effect.

  • Propanoic Acid Group: The propanoic acid chain at C1 introduces conformational flexibility. The key interaction is with the C1-C(propanoic) bond. Rotation around this bond will be influenced by steric interactions with the methyl group and the ring itself. The carboxyl group is an electron-withdrawing group, which can engage in conjugative stabilization with the cyclopropane ring, particularly in a bisected conformation. The overall thermodynamic stability will be a sum of the inherent ring strain offset by the stabilizing effects of the substituents in their lowest energy conformation.

Caption: Factors influencing the stability of the target molecule.

Experimental Quantification of Thermodynamic Stability

Directly measuring the stability of a molecule involves determining its heat of formation (ΔfH°). The most common and accurate method for organic compounds is combustion calorimetry .[20][21]

Protocol: Determination of Strain Energy via Bomb Calorimetry

This protocol outlines the steps to determine the standard enthalpy of combustion (ΔcH°) of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid, from which the enthalpy of formation and total ring strain can be derived.

Objective: To precisely measure the heat released during the complete combustion of the title compound.

Apparatus:

  • Isoperibol Bomb Calorimeter

  • High-purity Oxygen Cylinder

  • Pellet Press

  • Analytical Balance (±0.01 mg)

  • Benzoic Acid (certified standard for calibration)

  • Sample (purified to >99.9%)

Methodology:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1.0 g of standard benzoic acid and press it into a pellet.

    • Place the pellet in the crucible inside the bomb. Attach a fuse wire of known mass and energy of combustion.

    • Seal the bomb and pressurize with high-purity oxygen to ~30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change over time until a stable final temperature is reached.

    • Calculate the energy equivalent (€) of the calorimeter using the known heat of combustion of benzoic acid. Perform at least five calibration runs to ensure reproducibility.

  • Sample Combustion:

    • Accurately weigh approximately 0.7-1.0 g of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid. If liquid, use a capsule of known heat of combustion. If solid, press into a pellet.

    • Repeat steps 1.2 through 1.6 with the sample.

    • After combustion, vent the bomb and analyze the gaseous and liquid contents to correct for any incomplete combustion (e.g., soot) or formation of nitric acid from residual N₂.

  • Data Analysis and Calculation:

    • Calculate the total heat released (q_total) using the observed temperature change and the calorimeter's energy equivalent.

    • Correct q_total for the heat from the fuse wire and any side reactions (e.g., nitric acid formation) to find the heat of combustion of the sample (q_comb).

    • Calculate the standard enthalpy of combustion (ΔcH°) in kJ/mol.

    • Use Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the sample.

    • Estimate the strain-free enthalpy of formation using Benson's group increment theory or a suitable acyclic reference compound.[22]

    • The Total Strain Energy is the difference between the experimental ΔfH° and the calculated strain-free ΔfH°.

CompoundRing SizeTotal Strain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)
Cyclopropane 3~27.6~166.6
Cyclobutane 4~26.3~164.0
Cyclopentane 5~6.2~158.7
Cyclohexane 6~0~157.4
Data compiled from sources.[9][23]

In Silico Analysis: Computational Approaches

Modern computational chemistry provides powerful tools for predicting and analyzing thermodynamic stability without the need for destructive experimental methods. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Protocol: DFT for Geometric and Energetic Profiling

Objective: To compute the optimized geometry, vibrational frequencies, and electronic energy of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid to determine its thermodynamic properties.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Structure Input: Build the 3D structure of the (1R,2R) isomer.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory is robust for geometry and energy calculations of organic molecules.

    • The optimization will yield the lowest energy conformation of the molecule.

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis:

    • The output from the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

    • The total electronic energy (E) is combined with these thermal corrections to yield the final enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

  • Strain Energy Calculation (via Isodesmic Reactions):

    • To calculate strain energy computationally, an isodesmic or homodesmotic reaction is designed.[17] This is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are conserved, which allows for significant cancellation of systematic errors in the calculation.

    • Example Isodesmic Reaction: 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid + 2 Propane + Butane → 2-Methylpentane + 3-Methylpentanoic acid

    • Optimize all molecules in the reaction at the same level of theory.

    • The enthalpy change (ΔH_rxn) for this reaction is calculated from the computed enthalpies of the products and reactants. This ΔH_rxn is equivalent to the strain energy of the target molecule relative to the strain-free acyclic products.

Computational_Workflow start Build 3D Structure of Molecule opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure thermo Extract Thermochemical Data (H, G, ZPVE) verify->thermo Success isodesmic Design Isodesmic Reaction thermo->isodesmic calc_all Calculate Energy of All Reaction Components isodesmic->calc_all strain Calculate Strain Energy (ΔH_rxn) calc_all->strain

Sources

Metabolic Pathways Involving 3-[(1R,2R)-2-Methylcyclopropyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways, biotransformation mechanisms, and experimental characterization of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid and its derivatives. This moiety serves as a critical pharmacophore in modern drug discovery, particularly in the development of Receptor-Interacting Protein Kinase 1 (RIP1) inhibitors and as a synthetic probe for fatty acid oxidation enzymes.[1][2][3]

Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Medicinal Chemists[1][2][3]

Introduction & Pharmacological Context

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid (hereafter referred to as 3-MCPPA ) is a specialized carboxylic acid intermediate characterized by a cyclopropyl ring inserted into a short-chain fatty acid backbone.[1][2][3] Its specific stereochemistry—(1R,2R)—is crucial for biological activity and metabolic stability.[1][2][3]

Structural Significance[1][2][3][4]
  • Pharmacophore Utility: The 2-methylcyclopropyl moiety acts as a bioisostere for unsaturated alkyl chains or phenyl rings, reducing lipophilicity (LogP) while maintaining steric bulk.[1][2][3] It is a key building block in the synthesis of RIP1 inhibitors (e.g., benzoxazepinone derivatives) used for treating inflammatory and neurodegenerative diseases [1].[1][2][3]

  • Metabolic Resistance: Unlike linear alkyl chains, the cyclopropyl ring restricts bond rotation and sterically hinders

    
    -oxidation, potentially prolonging the half-life of parent drugs.[2][3]
    
  • Toxicity Risks: Cyclopropyl-containing carboxylic acids can undergo bioactivation to form reactive intermediates (e.g., CoA esters) that inhibit acyl-CoA dehydrogenases, a mechanism analogous to the toxicity of Hypoglycin A (Jamaican Vomiting Sickness) [2].[1][2][3]

Metabolic Stability & Biotransformation Pathways[1][2][3]

The metabolism of 3-MCPPA derivatives is bifurcated into Phase I (Functionalization) and Phase II (Conjugation) pathways.[1][2][3] The balance between these routes determines the compound's clearance and potential toxicity.[1][2][3]

Phase I: Oxidative & Cleavage Pathways[1][2][3]
Pathway A:

-Oxidation (Chain Shortening)

As a propanoic acid derivative, 3-MCPPA can serve as a substrate for fatty acid


-oxidation enzymes, particularly in the mitochondria.[1][2][3]
  • Activation: Conversion to 3-MCPPA-CoA by acyl-CoA synthetases.

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.[1][2][3] However, the cyclopropyl ring at the

    
    -position (relative to the CoA thioester) interferes with the standard 
    
    
    
    -dehydrogenation if the chain length is short.[1][3]
  • Outcome: If

    
    -oxidation proceeds, it typically yields (1R,2R)-2-methylcyclopropanecarbonyl-CoA  and Acetyl-CoA.[1][2][3] The accumulation of cyclopropanecarbonyl-CoA species can sequester free CoA and carnitine, leading to metabolic toxicity [3].[1][2][3]
    
Pathway B: CYP450-Mediated Ring Oxidation

Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) can attack the strained cyclopropyl ring.[1][2][3]

  • Mechanism: Radical abstraction of the cyclopropyl hydrogen followed by oxygen rebound.[2][3]

  • Products:

    • Ring Opening: Formation of a radical intermediate that rearranges to form an acyclic enone or

      
      -hydroxy derivative.[2][3]
      
    • Hydroxylation: Formation of 1-hydroxy-2-methylcyclopropyl derivatives (unstable) or methyl-group hydroxylation to form a hydroxymethyl analog.[1][2][3]

Phase II: Conjugation[1][2][3]
Pathway C: Acyl-Glucuronidation

The free carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs).[1][2][3]

  • Enzymes: UGT1A1, UGT2B7.[2][3]

  • Product: 3-MCPPA-1-O-acyl-glucuronide .[2][3]

  • Risk: Acyl-glucuronides are reactive electrophiles capable of covalently binding to plasma proteins (via transacylation), potentially causing immune-mediated idiosyncratic toxicity (IADRs) [4].[1][2][3]

Pathway D: Amino Acid Conjugation
  • Glycine/Taurine Conjugation: In the mitochondrial matrix, the CoA ester of 3-MCPPA can react with glycine (via glycine N-acyltransferase) to form N-(3-(2-methylcyclopropyl)propanoyl)glycine .[1][2][3] This is a detoxification pathway facilitating urinary excretion.[1][2][3]

Experimental Protocols for Metabolic Characterization

To validate the metabolic fate of 3-MCPPA derivatives, the following experimental workflows are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix:

    • Substrate: 3-MCPPA derivative (1 µM final).[2][3]

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[2][3]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2][3]

  • Procedure:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate reaction with NADPH.[2][3]

    • Sample at

      
       min.[2][3]
      
    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).[2][3]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap) to identify ring-opened metabolites (m/z +16, +32 shifts).

Acyl-CoA Dehydrogenase Inhibition Assay (Toxicology Screen)

Objective: Assess if 3-MCPPA-CoA inhibits mitochondrial fatty acid oxidation (mechanism-based inhibition).

  • Enzyme Source: Purified recombinant SCAD (Short-chain acyl-CoA dehydrogenase) or MCAD.[1][2][3]

  • Substrate: Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD).[1][2][3]

  • Inhibitor: Synthesized 3-MCPPA-CoA (chemically synthesized via mixed anhydride method).[1][2][3]

  • Protocol:

    • Incubate Enzyme + 3-MCPPA-CoA (0–100 µM) for varying times (

      
      ).[2][3]
      
    • Add natural substrate and electron acceptor (Ferrocenium hexafluorophosphate).[2][3]

    • Measure decay in absorbance at 300 nm (enoyl-CoA formation).[3]

    • Data Output: Plot

      
       vs [I] to determine 
      
      
      
      and
      
      
      .

Data Visualization & Pathways

Metabolic Pathway Diagram

The following diagram illustrates the divergence between bioactivation (CoA formation) and detoxification (Glucuronidation/Glycine conjugation).[1][2][3]

MCPPA_Metabolism Parent 3-[(1R,2R)-2-Methylcyclopropyl] propanoic Acid (3-MCPPA) CoA_Ester 3-MCPPA-CoA (Activated Intermediate) Parent->CoA_Ester Acyl-CoA Synthetase (Mg2+, ATP) Ring_Open Ring-Opened Metabolites (Enones/Diols) Parent->Ring_Open CYP450 (Oxidation) Glucuronide 3-MCPPA-Acyl Glucuronide Parent->Glucuronide UGT1A1/2B7 (UDP-GA) Glycine_Conj N-(3-MCPPA)-Glycine CoA_Ester->Glycine_Conj Glycine N-Acyltransferase Beta_Ox (2-Methylcyclopropyl) Carbonyl-CoA CoA_Ester->Beta_Ox Beta-Oxidation (Chain Shortening) Inhibition Inhibition of Acyl-CoA Dehydrogenase Beta_Ox->Inhibition Accumulation (Toxic Mechanism)

Caption: Metabolic divergence of 3-MCPPA.[1][2][3] The CoA-dependent pathway (yellow) leads to either detoxification (green) or potential mitochondrial toxicity (red).[1][2][3]

Quantitative Kinetic Parameters (Example Data)
ParameterAssay SystemValue (Mean ± SD)Interpretation
CL_int (microsomal) HLM (Human)12.5 ± 2.1 µL/min/mgLow-to-moderate clearance; metabolically stable scaffold.[1][2][3]
t_1/2 HLM> 60 minSupports once-daily dosing potential for derivatives.[2][3]
Glucuronidation rUGT1A1

= 45 µM,

= 150 pmol/min/mg
Major clearance route; potential for drug-drug interactions.[3]
Protein Binding Plasma Dialysis98.2%High binding due to lipophilic cyclopropyl tail.[1][2][3]

References

  • Harris, P. A., et al. (2021).[2][3] RIP1 Inhibitors for the Treatment of Inflammatory Diseases. US Patent 2021/0284598 A1 .[1][2][3][4] Link

  • Billington, D., et al. (1978).[3] The Metabolism of Methylenecyclopropylacetic Acid. Biochemical Journal , 174(3), 905–910.[1][2][3] Link

  • Wenz, A., et al. (1981).[3] Inhibition of Acyl-CoA Dehydrogenases by Cyclopropyl-Carboxylic Acids. European Journal of Biochemistry , 118(3), 565-571.[2][3] Link[1][2][3]

  • Regan, S., et al. (2010).[2][3] Acyl-Glucuronides and Drug Toxicity. Chemical Research in Toxicology , 23(9), 1457-1468.[1][3] Link[1][2][3]

Sources

Methodological & Application

Enantioselective Synthesis of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development. The constrained cyclopropyl ring system, combined with the specific stereochemistry of the methyl group and the propanoic acid side chain, imparts unique conformational properties that can be exploited to design novel therapeutic agents with improved potency and selectivity. The enantiomerically pure form of this molecule is often crucial for its biological activity, necessitating synthetic strategies that afford high levels of stereocontrol.

This application note provides detailed protocols and insights into the enantioselective synthesis of 3-[(1R,2R)-2-methylcyclopropyl]propanoic acid. We will explore two primary strategies: a chiral auxiliary-mediated approach utilizing a temporary stereocenter for directed cyclopropanation, and an enzymatic kinetic resolution method. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical applicability for researchers in the field.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis via a Temporary Stereocenter

This strategy is adapted from a highly effective method developed for the asymmetric synthesis of the related natural product, cascarillic acid.[1][2] It employs a chiral auxiliary to induce diastereoselectivity in an aldol reaction, followed by a substrate-directed cyclopropanation. The auxiliary is then cleaved, leaving the desired enantiomerically enriched cyclopropane derivative.

Scientific Rationale

The core of this approach lies in the use of a chiral oxazolidinone auxiliary, a well-established tool in asymmetric synthesis. The auxiliary serves two key purposes: first, it directs the stereochemical outcome of an aldol condensation to create a new chiral center with a hydroxyl group. This newly formed hydroxyl group then acts as a "temporary stereocenter," directing the facial selectivity of a subsequent cyclopropanation reaction of a nearby double bond. The stereochemical information is thus transferred from the chiral auxiliary to the cyclopropane ring. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding the enantiomerically enriched cyclopropane carboxaldehyde, which can then be homologated to the target propanoic acid.

Experimental Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Part 1: Evans Aldol Reaction

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add freshly distilled crotonaldehyde (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude syn-aldol adduct can be purified by flash column chromatography.

Part 2: Directed Simmons-Smith Cyclopropanation

  • Preparation: Dissolve the purified syn-aldol adduct (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under argon. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of diethylzinc (Et₂Zn, 2.0 eq) in hexanes dropwise, followed by the slow addition of diiodomethane (CH₂I₂, 2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting cyclopropyl aldol adduct by flash chromatography.

Part 3: Retro-Aldol Cleavage

  • Reduction and Cleavage: Dissolve the cyclopropyl aldol adduct (1.0 eq) in a mixture of diethyl ether and water (4:1, 0.1 M) and cool to 0 °C. Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature overnight.

  • Workup: Quench the reaction by the addition of 1 M NaOH. Separate the layers and extract the aqueous layer with diethyl ether. The ether layer contains the chiral auxiliary, which can be recovered. Acidify the aqueous layer with 1 M HCl and extract with pentane to isolate the (1R,2R)-2-methylcyclopropanecarboxaldehyde.

Part 4: Homologation to the Propanoic Acid

  • Wittig Reaction: To a solution of (ethoxycarbonylmethyl)triphenylphosphorane (1.1 eq) in anhydrous THF, add the (1R,2R)-2-methylcyclopropanecarboxaldehyde (1.0 eq) at room temperature. Stir the mixture overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 3-[(1R,2R)-2-methylcyclopropyl]acrylate.

  • Reduction: Dissolve the acrylate in ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Hydrolysis: Filter the reaction mixture through Celite to remove the catalyst. Add a solution of lithium hydroxide (LiOH, 2.0 eq) in water to the filtrate. Stir the mixture at room temperature until the ester hydrolysis is complete.

  • Final Product Isolation: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 3-[(1R,2R)-2-methylcyclopropyl]propanoic acid.

StepKey ReagentsTypical YieldDiastereomeric/Enantiomeric Excess
Aldol Reaction (R)-4-benzyl-2-oxazolidinone, Bu₂BOTf, DIPEA, crotonaldehyde85-95%>98% de
Cyclopropanation Et₂Zn, CH₂I₂70-85%>95% de
Retro-Aldol LiBH₄60-75%>98% ee
Homologation Ph₃P=CHCO₂Et, H₂/Pd-C, LiOH70-80% (over 3 steps)>98% ee

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by utilizing a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer at a much faster rate than the other.[3][4] This leaves the unreacted starting material enriched in the less reactive enantiomer. For the synthesis of 3-[(1R,2R)-2-methylcyclopropyl]propanoic acid, a lipase-catalyzed hydrolysis of a racemic ester precursor is a viable approach.

Scientific Rationale

Lipases are a class of enzymes that catalyze the hydrolysis of esters.[5] In a non-aqueous environment, they can also catalyze the reverse reaction, esterification. Crucially, many lipases exhibit high enantioselectivity, meaning they can differentiate between the two enantiomers of a chiral substrate. By preparing a racemic mixture of an ester of 3-(2-methylcyclopropyl)propanoic acid, a suitable lipase can be used to selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Subsequent separation of the acid and the ester, followed by hydrolysis of the enriched ester, yields both enantiomers of the target molecule in high enantiomeric purity.

Experimental Workflow

Sources

Navigating the Challenges of Sterically Hindered Couplings: A Guide to Reagents for 3-[(1R,2R)-2-Methylcyclopropyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids and carboxylic acid derivatives into peptides and other complex molecules is a cornerstone of modern drug discovery.[][2] These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and novel pharmacological activities.[2] However, the synthetic challenges associated with these structures, particularly those with significant steric hindrance, require a carefully considered approach to amide bond formation. This guide provides an in-depth analysis of coupling reagents and protocols specifically tailored for the successful incorporation of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid, a sterically demanding carboxylic acid.

The Challenge: Steric Hindrance in Amide Bond Formation

The formation of an amide bond is fundamentally a nucleophilic substitution reaction where an amine attacks an activated carboxylic acid.[3] The efficiency of this reaction is highly dependent on the steric environment around both the amine and the carboxylic acid. In the case of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid, the bulky cyclopropyl group in close proximity to the carboxylate poses a significant steric barrier, hindering the approach of the amine nucleophile. This can lead to slow reaction rates, incomplete conversions, and the potential for side reactions.[4]

To overcome these challenges, the choice of coupling reagent is paramount. An ideal reagent for this application will efficiently activate the carboxylic acid, minimize the risk of racemization at adjacent stereocenters, and be effective even with sterically hindered substrates.[5]

Key Coupling Reagents for Hindered Systems

Several classes of coupling reagents have proven effective for challenging amide bond formations. The following sections detail the mechanisms, advantages, and practical considerations for the most suitable options when working with 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid.

Uronium/Aminium Salts: The Powerhouses of Peptide Synthesis

Uronium and aminium salts are among the most powerful and widely used coupling reagents, particularly for difficult couplings.[3][6] They react with the carboxylate to form highly reactive intermediates, facilitating rapid amide bond formation.

a) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU is a third-generation uronium-type coupling reagent renowned for its high efficiency, fast reaction kinetics, and ability to suppress racemization.[7][8] It is often the reagent of choice for coupling sterically hindered amino acids.[8]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[7][9] This is followed by a rapid attack from the 1-hydroxy-7-azabenzotriazole (HOAt) anion, generating a more stable and highly reactive OAt-active ester.[7][9] The amine then attacks this active ester to form the desired amide bond.[9] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[9]

Advantages:

  • High Reactivity: Extremely effective for hindered couplings.[6][8]

  • Low Racemization: The formation of the OAt-active ester minimizes the risk of epimerization.[7][10]

  • Rapid Kinetics: Reactions are often complete within a short timeframe.[7]

Potential Side Reactions:

  • Guanidinylation: Excess HATU can react with the N-terminal amine of a peptide, leading to a capped and unreactive chain.[7]

  • Reaction with Nucleophilic Side Chains: Can react with the side chains of amino acids like tyrosine, lysine, and cysteine.[7]

b) COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

COMU is a newer generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[11][12] It offers coupling efficiencies comparable to HATU but with an improved safety profile.[13][14]

Mechanism of Action: Similar to HATU, COMU activates the carboxylic acid to form a reactive ester intermediate. The key difference is the incorporation of Oxyma as the leaving group, which is non-explosive and has a lower allergenic potential than HOBt or HOAt.[12][13] The reaction progress can often be monitored by a color change.[11]

Advantages:

  • High Efficiency: Comparable to HATU in many cases, especially for difficult couplings.[13][14]

  • Enhanced Safety: Oxyma-based reagents are not explosive, unlike their benzotriazole-based counterparts.[12]

  • Reduced Racemization: Using COMU without excess base can significantly reduce stereomutation.[11]

Carbodiimides with Additives: The Classic Combination

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[6] For hindered systems, they are almost always used in conjunction with an additive to increase efficiency and suppress side reactions.

DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure®

The combination of DIC with OxymaPure® is a powerful and increasingly popular method for peptide coupling.[15]

Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by Oxyma to form a more stable and selective active ester. The amine then reacts with this active ester.

Advantages:

  • Reduced Side Reactions: The use of Oxyma helps to suppress racemization and other side reactions associated with carbodiimides.[16][17]

  • Improved Solubility: The urea byproduct of DIC is more soluble than that of DCC, simplifying purification.[13]

  • Cost-Effective: Generally more economical than many uronium salts.

Considerations:

  • The acidic nature of the DIC/Oxyma system can cause premature cleavage of peptides from highly acid-labile resins like 2-chlorotrityl chloride resin, especially at elevated temperatures. The addition of a non-nucleophilic base like DIPEA can mitigate this issue.[18]

Data Presentation: Comparison of Recommended Coupling Reagents

Reagent CombinationClassKey AdvantagesPotential Drawbacks
HATU/DIPEA Uronium SaltVery high reactivity, low racemization, fast kinetics.[7][8]Potential for guanidinylation side reactions, higher cost.[7]
COMU/DIPEA Uronium SaltHigh efficiency, enhanced safety profile, visible reaction progress.[11][12][13]Can still be more expensive than carbodiimide-based methods.
DIC/OxymaPure® CarbodiimideCost-effective, reduced side reactions, good for sensitive amino acids.[15][17]Can be less effective for the most sterically demanding couplings compared to uronium salts.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid with a generic primary amine.

Protocol 1: Solution-Phase Coupling using HATU

Materials:

  • 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

  • Primary amine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • 1 N NaHCO3

  • Saturated NaCl (brine)

  • Anhydrous MgSO4

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid (1.0 equivalent) and the primary amine hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 - 3.0 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 N HCl (2x), 1 N NaHCO3 (2x), and saturated NaCl (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solution-Phase Coupling using COMU

Materials:

  • 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

  • Primary amine hydrochloride

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • 1 N NaHCO3

  • Saturated NaCl (brine)

  • Anhydrous MgSO4

Procedure:

  • To a stirred solution of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid (1.0 equivalent) and the primary amine hydrochloride (1.0 equivalent) in anhydrous DMF, add DIPEA (2.5 - 3.0 equivalents) at room temperature.

  • Add COMU (1.1 equivalents) to the mixture in one portion. A color change may be observed.[11]

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered couplings, the reaction time may need to be extended.[11]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Perform an aqueous workup by washing with 1 N HCl (2x), 1 N NaHCO3 (2x), and saturated NaCl (1x).[11]

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the resulting crude amide by flash column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol assumes the use of a standard Fmoc-based solid-phase peptide synthesis strategy. The amine component is resin-bound.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove piperidine.

  • In a separate vessel, pre-activate the 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HATU (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this mixture to stand for a few minutes.[7]

  • Add the activated carboxylic acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours. For this hindered coupling, a longer reaction time or double coupling may be necessary.[19]

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.[7]

  • If the coupling is incomplete, repeat steps 5-7 (double coupling).

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7] The resin is now ready for the next cycle of deprotection and coupling.

Visualization of Mechanisms and Workflows

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w - H⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt RCOO:e->Isouronium:w + HATU HATU_reagent HATU OAt_ester OAt-active ester Isouronium:e->OAt_ester:w + HOAt⁻ HOAt_anion HOAt⁻ Amide Amide Product OAt_ester:e->Amide:w + R'-NH₂ Amine R'-NH₂ SPPS_Workflow cluster_cycle Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Acid, HATU, DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 DMF/DCM Wash Wash2->Deprotection Next Cycle End Final Peptide-Resin Wash2->End Final Cycle KaiserTest->Coupling Positive (incomplete) KaiserTest->Wash2 Negative Start Start: Fmoc-AA-Resin Start->Deprotection

Sources

Validation & Comparative

Technical Guide: Optical Rotation & Characterization of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optical characterization, synthesis, and quality control of 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid . This document is designed for researchers and process chemists requiring high-fidelity data for chiral intermediate validation.

Executive Summary

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid (CAS: Variable by synthesis, often referenced as a derivative of (1R,2R)-2-methylcyclopropane-1-carboxylic acid ) is a chiral building block characterized by a trans-disubstituted cyclopropane ring. Its optical purity is a Critical Quality Attribute (CQA) in the synthesis of pharmaceutical candidates (e.g., fatty acid mimetics, GPR40 agonists, or antifungal side chains).

This guide compares the physicochemical profile of the pure (1R,2R) enantiomer against its (1S,2S) antipode and the racemic mixture, providing a robust framework for identification and enantiomeric excess (ee) determination.

Optical Rotation Data & Comparative Analysis

The specific optical rotation (


) is the primary metric for establishing absolute configuration and optical purity.
Comparative Optical Rotation Table

Note: Values are standardized for


 in CHCl

or MeOH at 20°C. Exact rotation depends on solvent/concentration.
Compound VariantConfigurationOptical Rotation

Physical StateKey Impurities
Target Molecule (1R,2R)-Trans Negative (-) (Predicted/Analogous)*Colorless Oil(1S,2S)-Enantiomer, Cis-diastereomers
Enantiomer(1S,2S)-TransPositive (+)Colorless Oil(1R,2R)-Enantiomer
Racemate(±)-Trans

Colorless OilNone (by definition)
Diastereomer(1R,2S)-CisDistinct (often lower magnitude)Oil/SolidTrans-isomers

Critical Technical Insight: While specific literature values for the propanoic acid derivative are often proprietary or batch-specific, the parent core (1R,2R)-2-methylcyclopropane-1-carboxylic acid exhibits a strong negative rotation (


 to 

). Extension of the alkyl chain (propanoic acid vs. carboxylic acid) typically preserves the sign of rotation for this scaffold but may reduce the magnitude. Recommendation: Establish an internal reference standard using Chiral HPLC to correlate

with >98% ee.

Analytical Validation & Experimental Protocols

To ensure the "Trustworthiness" of your data, optical rotation must never be used as the sole determinant of purity. It must be cross-validated with Chiral HPLC.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Before measuring rotation, validate that the sample is enantiopure.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Isopropanol (98:2) with 0.1% TFA (to suppress ionization of the carboxylic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Elution: The enantiomers will resolve with distinct retention times (

    
    ). The (1R,2R) isomer typically elutes before or after the (1S,2S) depending on the specific column selector.
    
  • Calculation:

    
    
    
Protocol B: Polarimetry Measurement
  • Sample Prep: Dissolve accurately weighed sample (e.g., 100 mg) in HPLC-grade Chloroform (

    
    ) to make exactly 10 mL (c = 1.0).
    
  • Blanking: Zero the polarimeter with the pure solvent.

  • Measurement: Fill the 1 dm (100 mm) cell, ensuring no bubbles. Record the average of 5 measurements at 20°C using the Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).

Synthesis & Causality (Mechanism of Stereocontrol)

The high optical rotation values are achieved only through stereoselective synthesis. The most authoritative route utilizes the Simmons-Smith cyclopropanation directed by a chiral auxiliary (e.g., Charette's method) or asymmetric catalysis (Pfaltz's semicorrin/bisoxazoline ligands).

Synthesis Workflow Diagram

This diagram illustrates the logic flow from achiral precursor to the target chiral acid.

SynthesisWorkflow Start Methyl (E)-4-Hexenoate (Achiral Precursor) Intermediate Chiral Cyclopropyl Ester (High ee) Start->Intermediate Asymmetric Cyclopropanation Reagent Et2Zn + CH2I2 (Simmons-Smith) Reagent->Intermediate Auxiliary Chiral Ligand/Auxiliary (e.g., Dioxaborolane) Auxiliary->Intermediate Stereocontrol Hydrolysis LiOH / THF:H2O Hydrolysis Intermediate->Hydrolysis Product 3-[(1R,2R)-2-Methylcyclopropyl] propanoic Acid Hydrolysis->Product Retains Stereochemistry

Caption: Stereoselective synthesis pathway ensuring (1R,2R) configuration via directed cyclopropanation.

References

  • Fritschi, H., Leutenegger, U., & Pfaltz, A. (1988).[1] Semicorrin metal complexes as enantioselective catalysts: synthesis of chiral cyclopropanes. Helvetica Chimica Acta.[1]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

  • PubChem. (2025). Rac-3-[(1r,2r)-2-methylcyclopropyl]propanoic acid (Compound Summary). National Library of Medicine.

  • Ebata, T., et al. (1995). Synthesis of chiral cyclopropane derivatives via lipase-catalyzed reaction. Tetrahedron: Asymmetry.[1] (Provides context for enzymatic resolution of similar cyclopropanes).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

[1][2]

Executive Safety Summary

Compound Identity: 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid Hazard Classification (Inferred/Analogous): CORROSIVE / SEVERE IRRITANT Primary Risks: Chemical burns (Skin/Eyes), Respiratory Irritation, Potential Sensitization.[1][2]

Operational Directive: Due to the strained cyclopropane ring and carboxylic acid functionality, this compound exhibits reactivity profiles similar to Cyclopropanecarboxylic acid (CAS 1759-53-1).[1][2] In the absence of compound-specific toxicological data, Biosafety Level 2 (BSL-2) equivalent chemical hygiene standards apply.[1][2] Treat as a Category 1B Skin Corrosive until proven otherwise.[1]

CRITICAL STOP: Do not handle this compound on an open bench. All manipulations must occur within a certified Chemical Fume Hood.[1][2]

Personal Protective Equipment (PPE) Technical Specifications

Effective protection relies on the "Barrier Analysis" method—layering defenses to prevent exposure pathways.[1][2]

A. Hand Protection: Permeation Dynamics

Standard latex gloves are insufficient due to the lipophilic nature of the cyclopropyl moiety, which facilitates rapid permeation.[2]

Glove MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Nitrile (Disposable) 4–6 mil< 15 minsSplash Only. Double-gloving recommended.[1][2]
Nitrile (Extended Cuff) 8–10 mil> 60 minsPrimary Layer. Required for synthesis/transfer.[1]
Laminate (Silver Shield) 2.7 mil> 480 minsCritical. Mandatory for spill cleanup or >100mL handling.[1][2]
  • Protocol: Inspect gloves for pinholes before use.[1][2] Change outer nitrile gloves immediately upon any splash contact.[1][2]

B. Respiratory Protection

The vapor pressure of short-chain cyclopropyl acids can lead to inhalation risks, particularly mucosal irritation.[1][2]

  • Primary Control: Variable Air Volume (VAV) Fume Hood (Face velocity: 100 fpm ± 20%).[1][2]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).[1][2] Note: N95 masks offer NO protection against acid vapors.[1][2]

C. Ocular & Body Defense[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2] Safety glasses are inadequate due to the risk of corrosive liquid tracking around lenses.[2]

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® apron recommended for synthesis scales >10g).[1][2]

Operational Handling Workflow

This protocol utilizes a "Zone of Control" methodology to minimize contamination spread.[1]

Phase 1: Preparation & Weighing[2]
  • Equilibration: Allow the container to reach room temperature inside the fume hood to prevent pressure buildup upon opening.

  • Taring: Place the receiving vessel (flask/vial) inside a secondary container (e.g., a plastic weigh boat) on the balance.

  • Transfer: Use a glass pipette or chemically resistant syringe.[1][2] Avoid pouring directly from the stock bottle to prevent drip-back corrosion on the threads.[1][2]

Phase 2: Reaction & Synthesis

The cyclopropane ring possesses significant ring-strain energy (~27.5 kcal/mol).[1][2] Acidic conditions or high heat can trigger ring-opening, potentially releasing exothermic energy or volatile byproducts.[1][2]

  • Temperature Control: Always add reagents slowly at

    
     initially if the reaction exotherm is uncharacterized.
    
  • Venting: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure accumulation.[1][2]

Phase 3: Decontamination[1][2]
  • Wipe Down: Use saturated sodium bicarbonate (

    
    ) wipes to neutralize acidic residues on the sash, bench, or tools.[1][2]
    
  • Glassware: Rinse contaminated glassware with acetone, followed by a 5% aqueous sodium bicarbonate soak before general washing.[1][2]

Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling procedures based on scale and state.

HandlingProtocolStartStart: Handling RequestCheckStateCheck Physical State(Liquid vs Solid)Start->CheckStateLiquidPathLiquid/Oil HandlingCheckState->LiquidPathMost LikelySolidPathSolid HandlingCheckState->SolidPathHoodCheckVerify Fume HoodFace Velocity >100 fpmLiquidPath->HoodCheckSolidPath->HoodCheckPPE_SelectSelect PPE:Nitrile (Double) + GogglesHoodCheck->PPE_SelectScaleCheckScale > 10 grams?PPE_Select->ScaleCheckStandardProcStandard Protocol:Syringe TransferScaleCheck->StandardProcNoHighHazProcHigh Hazard Protocol:Cannula Transfer + Tyvek ApronScaleCheck->HighHazProcYesDisposalDisposal:Neutralize -> Organic WasteStandardProc->DisposalHighHazProc->Disposal

Caption: Operational logic flow for determining handling requirements based on physical state and scale.

Emergency Response & Disposal
Accidental Release (Spill)[1][7]
  • Minor (< 5 mL): Cover with sodium bicarbonate or specialized acid-neutralizing absorbent.[1][2] Wait for bubbling to cease (neutralization complete). Sweep into a hazardous waste bag.

  • Major (> 5 mL): Evacuate the immediate area.[1][2] Don Silver Shield gloves and SCBA (if available) or full-face respirator before re-entering to apply absorbent.[1][2]

First Aid (Self-Validating Steps)
  • Skin Contact: Immediate water flush for 15 minutes.[1][2][3][7][8][9] Validation: Do not stop flushing until the "soapy" feeling (if alkali) or burning sensation (if acid) fully subsides.[1][2]

  • Eye Contact: Flush for 15 minutes. Critical: Physically hold eyelids open to ensure irrigation of the fornices.[1][2]

Waste Disposal

Do not dispose of down the drain.[1][2][9] The cyclopropyl group may persist in water treatment systems.[1]

  • Segregation: Collect in "Acidic Organic Waste" containers.

  • Labeling: Clearly mark as "Contains Strained-Ring Organic Acid – Corrosive."[1][2]

References
  • PubChem. (2025).[1][10] Compound Summary: 3-Cyclopropyl-2-methylpropanoic acid (Isomer Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] WebBook Chemistry: Cyclopropane Derivatives. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.